molecular formula C11H25N3 B12679845 N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine CAS No. 70804-02-3

N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine

Cat. No.: B12679845
CAS No.: 70804-02-3
M. Wt: 199.34 g/mol
InChI Key: LZZWTDIRGVWWJL-UHFFFAOYSA-N
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Description

N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine: is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, characterized by the presence of two ethylenediamine groups attached to a piperidine ring substituted with four methyl groups. This compound is of significant interest in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ethylenediamine. The process can be carried out under reductive amination conditions using hydrogen gas and a platinum catalyst. The reaction is conducted in a micro fixed-bed reactor, which enhances mass transfer and improves reaction rates .

Industrial Production Methods: In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency. The starting materials, 1,6-hexanediamine and 2,2,6,6-tetramethyl-4-piperidinone, are mixed and reacted with hydrogen in the presence of a platinum catalyst. The reaction conditions are optimized to achieve high yield and purity, with the process being scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroxide radicals, secondary amines, and substituted piperidines .

Mechanism of Action

The mechanism of action of N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine involves its ability to stabilize free radicals. The compound’s structure allows it to interact with reactive species, thereby preventing degradation and enhancing stability. This property is particularly useful in the stabilization of polymers and other materials exposed to oxidative stress .

Comparison with Similar Compounds

Uniqueness: N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine stands out due to its dual ethylenediamine groups, which enhance its reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .

Properties

CAS No.

70804-02-3

Molecular Formula

C11H25N3

Molecular Weight

199.34 g/mol

IUPAC Name

N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C11H25N3/c1-10(2)7-9(13-6-5-12)8-11(3,4)14-10/h9,13-14H,5-8,12H2,1-4H3

InChI Key

LZZWTDIRGVWWJL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCCN)C

Origin of Product

United States

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